Azicemicin B

Catalog No.
S613622
CAS No.
162857-75-2
M.F
C22H23NO9
M. Wt
445.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azicemicin B

CAS Number

162857-75-2

Product Name

Azicemicin B

IUPAC Name

3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

Molecular Formula

C22H23NO9

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C22H23NO9/c1-31-19-9-4-11(25)20(32-2)18(28)14(9)17(27)15-10(24)3-8-5-21(29,12-7-23-12)6-13(26)22(8,30)16(15)19/h4,8,12,23,25,27-30H,3,5-7H2,1-2H3

InChI Key

UYHQCZYRKRLVIT-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O

Synonyms

azicemicin B

Canonical SMILES

COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O

Description

Azicemicin B is a natural product found in Amycolatopsis with data available.

Azicemicin B is an antibiotic compound belonging to a new structural class of antimicrobial agents, specifically isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MJ126-NF4. It is characterized by the molecular formula C22H23O9NC_{22}H_{23}O_{9}N and possesses a complex structure that includes multiple functional groups, contributing to its biological activity against various pathogens . Azicemicin B, along with its analog Azicemicin A, exhibits moderate growth inhibition against Gram-positive bacteria and mycobacteria, making it a subject of interest in antibiotic research .

, notably the activation of β-carboxylate groups from amino acids such as D- or L-aspartate. This activation is catalyzed by specific enzymes that facilitate the formation of an adenylate intermediate, which is crucial for subsequent steps in the biosynthetic pathway . The compound also undergoes various transformations that contribute to its structural complexity, including aziridine formation, which is integral to its bioactivity .

Azicemicin B demonstrates significant antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. Its minimum inhibitory concentration values indicate effective growth inhibition, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains . The compound's unique structural features likely contribute to its mechanism of action, although detailed studies on its specific interactions with bacterial targets are still ongoing.

The synthesis of Azicemicin B can be achieved through both natural extraction from microbial sources and synthetic methodologies. The natural method involves culturing Amycolatopsis sp. MJ126-NF4 under controlled conditions to maximize yield. In synthetic approaches, researchers have explored various catalytic reactions, including copper-catalyzed cross-coupling reactions and other methods that facilitate the formation of complex aziridine structures . These synthetic strategies aim to enhance yield and purity while allowing for modifications that could improve biological efficacy.

Given its antimicrobial properties, Azicemicin B has potential applications in pharmaceuticals as a treatment option for bacterial infections, especially those resistant to conventional antibiotics. Its unique mechanism of action may also provide insights into developing new antibiotics or adjuvants that can enhance the efficacy of existing treatments . Additionally, research into its biosynthetic pathways may lead to novel biotechnological applications in drug development.

Studies on the interactions of Azicemicin B with various biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations suggest that it may interact with bacterial ribosomes or other cellular components involved in protein synthesis, although detailed mechanistic studies are required to elucidate these interactions fully . Understanding these interactions will be crucial for optimizing its therapeutic use and minimizing potential resistance development.

Azicemicin B shares structural and functional similarities with several other antibiotic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Azicemicin AAntibioticModerate against Gram-positive bacteriaStructural analog to Azicemicin B
VancomycinGlycopeptide antibioticEffective against Gram-positive bacteriaInhibits cell wall synthesis
DaptomycinLipopeptide antibioticBroad-spectrum against Gram-positive bacteriaDisrupts membrane potential
TeicoplaninGlycopeptide antibioticSimilar efficacy to VancomycinLonger half-life

Azicemicin B is unique due to its distinct biosynthetic origin and structural characteristics that differentiate it from other known antibiotics. Its specific activity profile against mycobacteria also sets it apart from many traditional antibiotics that primarily target Gram-positive organisms.

Wikipedia

Azicemicin B

Dates

Modify: 2024-02-18

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